pyridine-13C2 hydrochloride chemical structure and properties
pyridine-13C2 hydrochloride chemical structure and properties
This in-depth technical guide explores the structural dynamics, synthesis, and analytical applications of Pyridine-13C2 hydrochloride . Designed for research scientists and drug development professionals, this whitepaper synthesizes physical chemistry principles with field-proven experimental methodologies.
The pyridine ring is the second most common nitrogen-containing heterocycle in U.S. FDA-approved pharmaceuticals[1]. In drug development, tracking the metabolic fate of these pharmacophores is critical. While hydrogen-deuterium exchange is routine, core carbon labeling (using stable isotopes like 13C) provides a non-exchangeable, metabolically robust tracer for Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and pharmacokinetic profiling[1].
Handling free pyridine-13C2 presents significant experimental challenges: it is highly volatile, basic, and possesses a pungent odor, making precise gravimetric dosing difficult. Converting the free base into pyridine-13C2 hydrochloride yields a stable, highly water-soluble crystalline solid[2]. This salt formation is a calculated experimental choice that ensures stoichiometric precision during complex radiochemical or metabolic feeding studies[2].
Quantitative Physicochemical Profile
Below is a summary of the core physicochemical properties of the labeled hydrochloride salt, which dictate its handling and storage requirements.
| Property | Value / Description | Experimental Implication |
| Molecular Formula | C₃¹³C₂H₆ClN | Contains two 13C atoms in the aromatic core. |
| Molecular Weight | 117.55 g/mol | ~2 Da heavier than the unlabeled counterpart (115.56 g/mol )[3]. |
| Unlabeled CAS No. | 628-13-7 | Used as the primary reference for chemical safety[2]. |
| Appearance | White to off-white crystalline solid | Visual indicator of purity; discoloration implies oxidation[2]. |
| Hygroscopicity | Highly Hygroscopic | Must be stored in a desiccator under inert gas (Argon/N₂)[2]. |
| Solubility | Soluble in H₂O, DMSO, MeOH | Ideal for biological assays and polar solvent NMR[2]. |
Mechanistic Pathways for Core 13C Labeling
Labeling the carbon core of an aromatic pyridine ring is thermodynamically challenging due to its high resonance energy, which resists direct isotopic exchange[1]. Traditional multi-step de novo syntheses are often plagued by low yields.
Modern synthetic protocols overcome this by employing a deconstruction-reconstruction strategy [4]. Instead of attempting to force an isotope into an intact ring, the pyridine core is deliberately activated and cleaved (often via a Zincke reaction) to form an open-chain vinamidinium salt intermediate. This intermediate is then reacted with a 13C-enriched amidine reagent. Subsequent cyclization reconstructs the aromatic system, trapping the 13C atoms permanently within the core[4].
Workflow for the deconstruction-reconstruction synthesis of Pyridine-13C2 Hydrochloride.
Structural Dynamics & 13C NMR Characterization
The transition from free pyridine to pyridinium chloride fundamentally alters the electronic environment of the aromatic ring. When the nitrogen atom is protonated, it exerts a powerful electron-withdrawing inductive effect[5].
The Causality of Chemical Shifts: Counterintuitively, protonation causes the C2 and C6 carbons (adjacent to the nitrogen) to shift upfield, while the C3/C5 and C4 carbons shift downfield[5]. This occurs because protonation restricts the nitrogen's lone pair, altering the paramagnetic shielding term of the adjacent carbons. Meanwhile, resonance structures of the pyridinium cation place partial positive charges on the ortho and para positions, heavily deshielding the C4 carbon[5].
| Carbon Position | Free Pyridine 13C Shift (ppm) | Pyridinium HCl 13C Shift (ppm) | Shift Direction (Δ) |
| C2 / C6 (Ortho) | ~ 150.0 | ~ 142.0 | Upfield (-8.0 ppm) |
| C3 / C5 (Meta) | ~ 124.0 | ~ 128.0 | Downfield (+4.0 ppm) |
| C4 (Para) | ~ 136.0 | ~ 146.0 | Downfield (+10.0 ppm) |
Note: The exact coupling constants ( 1JCC ) in the 13C2 labeled variant will depend on the specific adjacent labeling positions (e.g., [2,3-13C2] vs [2,6-13C2]), which will split the singlets into doublets.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a mechanistic rationale (causality) and a validation checkpoint.
Protocol A: Anhydrous Salt Formation of Pyridine-13C2
Objective: Convert volatile Pyridine-13C2 free base into the stable hydrochloride salt without moisture contamination.
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Solvent Preparation: Dissolve 10.0 mmol of Pyridine-13C2 free base in 20 mL of anhydrous diethyl ether under a strict Argon atmosphere.
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Causality: Ether is a non-polar, aprotic solvent that keeps the free base in solution while being highly volatile for easy removal. Argon prevents atmospheric moisture from initiating premature, uncontrolled protonation.
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Acid Addition: Slowly introduce 1.05 equivalents of anhydrous HCl (either as a gas or a 4M solution in dioxane) dropwise at 0°C.
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Causality: The acid-base neutralization is highly exothermic. Cooling the reaction vessel prevents the localized boiling of ether and the subsequent loss of the expensive 13C-labeled precursor.
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Validation Check (The Self-Validating Step): Observe the immediate precipitation of a dense, white crystalline solid. Extract a 10 µL aliquot of the supernatant and test with wet pH paper; it should read acidic (pH ~3-4). This confirms the complete consumption of the basic pyridine.
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Isolation: Filter the solid rapidly under a stream of dry nitrogen. Wash with 5 mL of cold, anhydrous ether and dry under high vacuum (0.1 mbar) for 4 hours. Store in a desiccator.
Protocol B: Quantitative 13C NMR Acquisition (qNMR)
Objective: Accurately quantify the isotopic enrichment of the synthesized salt.
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Sample Preparation: Dissolve 15 mg of Pyridine-13C2 Hydrochloride in 0.6 mL of Deuterium Oxide (D₂O).
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Causality: D₂O is chosen over CDCl₃ because the hydrochloride salt is highly polar and insoluble in chlorinated solvents.
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Internal Standardization: Add a precisely weighed amount (e.g., 2.0 mg) of TSP-d4 (Trimethylsilylpropanoic acid) to the NMR tube.
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Validation Check: TSP-d4 provides an absolute 0.0 ppm chemical shift reference and acts as an internal calibrant for integrating the 13C signals to determine absolute concentration.
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Pulse Sequence Selection: Acquire the 13C NMR spectrum using an inverse-gated decoupling pulse sequence with a relaxation delay ( D1 ) of at least 5 times the longest longitudinal relaxation time ( T1 ) of the carbons (typically D1≥30 seconds).
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Causality: Standard 13C NMR uses continuous proton decoupling, which triggers the Nuclear Overhauser Effect (NOE), artificially inflating the signal intensity of carbons attached to protons. Inverse-gated decoupling suppresses the NOE. This ensures that the integrated area of the 13C peaks is directly and linearly proportional to the number of 13C nuclei present, validating the isotopic enrichment percentage.
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References
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Pyridine-based Strategy towards Nitrogen Isotope Exchange - ChemRxiv. chemrxiv.org. Available at:[Link]
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Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. Available at:[Link]
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Carbon-13 Magnetic Resonance Studies on Charge-Transfer Complexes: Pyridine-Iodine. The Journal of Chemical Physics. Available at:[Link]
